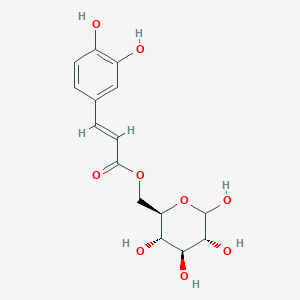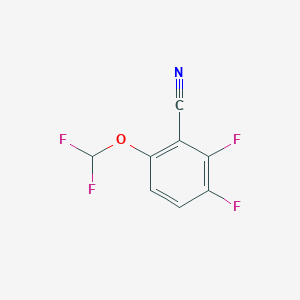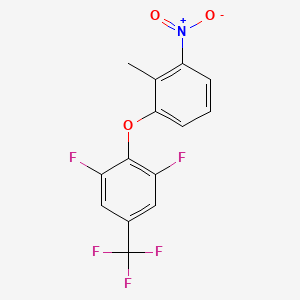
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile is a heterocyclic organic compound that features a naphthalene ring fused to an imidazole ring with an acetonitrile group attached
Vorbereitungsmethoden
The synthesis of 2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Analyse Chemischer Reaktionen
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the naphthalene ring can intercalate with DNA, affecting gene expression . These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile can be compared with other similar compounds, such as:
2-Naphthalenethiol: This compound features a thiol group instead of an imidazole ring and is used in different applications, such as photonic devices.
1H-Indazole derivatives: These compounds share the imidazole ring but differ in the attached aromatic systems and are known for their medicinal properties.
Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE): This compound is used as a fragrance ingredient and has a different structural framework compared to this compound.
Eigenschaften
Molekularformel |
C15H11N3 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2-(2-naphthalen-2-yl-1H-imidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-8-7-14-10-17-15(18-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7H2,(H,17,18) |
InChI-Schlüssel |
RRHDZPPPPWJSEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(N3)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



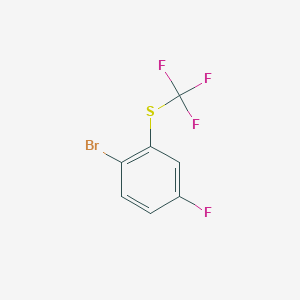
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)

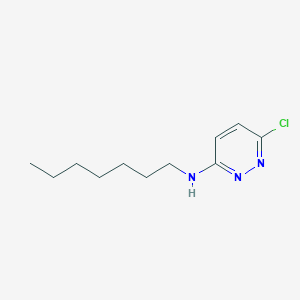



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)
